Cas no 71198-31-7 (N-(2,4-difluorophenyl)guanidine)
N-(2,4-difluorophenyl)guanidine Chemical and Physical Properties
Names and Identifiers
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- N-(2,4-Difluorophenyl)guanidine
- Guanidine, N-(2,4-difluorophenyl)-
- 1-(2,4-difluorophenyl)guanidine
- N-(2,4-difluorophenyl)guanidine
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- MDL: MFCD16743671
- Inchi: 1S/C7H7F2N3/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3H,(H4,10,11,12)
- InChI Key: FVCVLAFKKDYJIM-UHFFFAOYSA-N
- SMILES: N(C1=CC=C(F)C=C1F)C(=N)N
N-(2,4-difluorophenyl)guanidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-244511-0.05g |
N-(2,4-difluorophenyl)guanidine |
71198-31-7 | 95% | 0.05g |
$380.0 | 2024-06-19 | |
| Enamine | EN300-244511-0.1g |
N-(2,4-difluorophenyl)guanidine |
71198-31-7 | 95% | 0.1g |
$398.0 | 2024-06-19 | |
| Enamine | EN300-244511-0.25g |
N-(2,4-difluorophenyl)guanidine |
71198-31-7 | 95% | 0.25g |
$417.0 | 2024-06-19 | |
| Enamine | EN300-244511-0.5g |
N-(2,4-difluorophenyl)guanidine |
71198-31-7 | 95% | 0.5g |
$435.0 | 2024-06-19 | |
| Enamine | EN300-244511-1.0g |
N-(2,4-difluorophenyl)guanidine |
71198-31-7 | 95% | 1.0g |
$453.0 | 2024-06-19 | |
| Enamine | EN300-244511-2.5g |
N-(2,4-difluorophenyl)guanidine |
71198-31-7 | 95% | 2.5g |
$888.0 | 2024-06-19 | |
| Enamine | EN300-244511-5.0g |
N-(2,4-difluorophenyl)guanidine |
71198-31-7 | 95% | 5.0g |
$1316.0 | 2024-06-19 | |
| Enamine | EN300-244511-10.0g |
N-(2,4-difluorophenyl)guanidine |
71198-31-7 | 95% | 10.0g |
$1951.0 | 2024-06-19 | |
| Enamine | EN300-244511-1g |
N-(2,4-difluorophenyl)guanidine |
71198-31-7 | 1g |
$453.0 | 2023-09-15 | ||
| Enamine | EN300-244511-5g |
N-(2,4-difluorophenyl)guanidine |
71198-31-7 | 5g |
$1316.0 | 2023-09-15 |
N-(2,4-difluorophenyl)guanidine Suppliers
N-(2,4-difluorophenyl)guanidine Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on N-(2,4-difluorophenyl)guanidine
N-(2,4-Difluorophenyl)guanidine: An Overview of a Versatile Compound (CAS No. 71198-31-7)
N-(2,4-Difluorophenyl)guanidine (CAS No. 71198-31-7) is a compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research due to its unique properties and potential applications. This compound is characterized by its guanidine functional group and the presence of two fluorine atoms on the phenyl ring, which contribute to its distinct chemical and biological activities.
The guanidine functional group is known for its strong basicity and ability to form hydrogen bonds, making it a valuable moiety in various chemical and biological contexts. The introduction of fluorine atoms on the phenyl ring enhances the compound's lipophilicity and metabolic stability, which are crucial factors in drug design and development.
Recent studies have explored the potential of N-(2,4-difluorophenyl)guanidine in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research published in the Journal of Medicinal Chemistry has shown that compounds containing the guanidine moiety can effectively modulate ion channels and receptors involved in neuronal signaling. This has led to the development of novel drugs for conditions such as epilepsy and neuropathic pain.
In addition to its neurological applications, N-(2,4-difluorophenyl)guanidine has shown promise in anti-inflammatory and anti-cancer research. A study published in the Cancer Research journal demonstrated that this compound can inhibit the activity of specific enzymes involved in inflammation and tumor growth. The selective inhibition of these enzymes makes N-(2,4-difluorophenyl)guanidine a potential lead compound for developing new anti-inflammatory and anti-cancer drugs.
The synthetic route for N-(2,4-difluorophenyl)guanidine involves several well-established chemical reactions. Typically, the synthesis begins with the reaction of 2,4-difluorobenzonitrile with ammonia to form 2,4-difluorobenzamidine. Subsequent reaction with cyanamide yields the desired N-(2,4-difluorophenyl)guanidine. This synthetic pathway is efficient and scalable, making it suitable for both laboratory-scale synthesis and industrial production.
The physical properties of N-(2,4-difluorophenyl)guanidine are also noteworthy. It is a white crystalline solid with a melting point ranging from 165°C to 167°C. The compound is soluble in polar solvents such as water and ethanol but exhibits limited solubility in non-polar solvents like hexane. These properties make it suitable for various formulations in pharmaceutical applications.
In terms of safety and handling, N-(2,4-difluorophenyl)guanidine should be handled with care to avoid inhalation or skin contact. Proper personal protective equipment (PPE) such as gloves and safety goggles should be used when working with this compound. Additionally, it is important to store N-(2,4-difluorophenyl)guanidine in a cool, dry place away from incompatible materials.
The future prospects for N-(2,4-difluorophenyl)guanidine are promising. Ongoing research continues to uncover new applications and potential therapeutic uses for this compound. For instance, recent studies have explored its role in modulating immune responses and its potential as an adjuvant in vaccine development. These findings highlight the versatility and broad applicability of N-(2,4-difluorophenyl)guanidine in both basic research and translational medicine.
In conclusion, N-(2,4-difluorophenyl)guanidine (CAS No. 71198-31-7) is a multifaceted compound with significant potential in various fields of chemistry and biology. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. As new studies continue to emerge, the scientific community can look forward to uncovering even more applications for this versatile compound.
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